Ru-(R,R)-Ms-DENEB
Overview
Description
Ru-(R,R)-Ms-DENEB is a ruthenium-based compound known for its unique catalytic properties and applications in various fields of science and industry. Ruthenium, a transition metal, is often used in catalysis due to its ability to facilitate a wide range of chemical reactions. The specific configuration of this compound makes it particularly effective in certain catalytic processes, making it a compound of interest in both academic and industrial research.
Preparation Methods
The synthesis of Ru-(R,R)-Ms-DENEB typically involves several steps, including the preparation of the ligand and the coordination of the ligand to the ruthenium center. One common method involves the use of a hybrid reduction–impregnation technique, where ruthenium is first reduced on the surface of a support material, such as γ-Al2O3, followed by the impregnation of the ligand . This method ensures a high dispersion of ruthenium and effective coordination with the ligand, resulting in a highly active catalytic complex.
Chemical Reactions Analysis
Ru-(R,R)-Ms-DENEB undergoes various types of chemical reactions, including:
Oxidation: Ruthenium can be oxidized to higher oxidation states, which can be useful in catalytic cycles.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Ru-(R,R)-Ms-DENEB has a wide range of applications in scientific research, including:
Medicine: The compound’s catalytic properties make it a candidate for drug development and other biomedical applications.
Mechanism of Action
The mechanism by which Ru-(R,R)-Ms-DENEB exerts its catalytic effects involves the coordination of the ligand to the ruthenium center, which facilitates the transfer of electrons and protons during the catalytic cycle. This coordination enhances the reactivity of the ruthenium center, allowing it to effectively catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the ruthenium center .
Comparison with Similar Compounds
Ru-(R,R)-Ms-DENEB can be compared to other ruthenium-based compounds, such as:
[Ru(p-cymene)Cl2L]: These complexes are known for their cytotoxicity against cancer cells and are used in biomedical research.
Ru polypyridine complexes: These compounds are used in photodynamic therapy due to their strong luminescence and high singlet oxygen production.
The uniqueness of this compound lies in its specific ligand configuration, which enhances its catalytic properties and makes it particularly effective in certain reactions.
Conclusion
This compound is a versatile ruthenium-based compound with significant applications in chemistry, biology, medicine, and industry. Its unique catalytic properties and the ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial processes.
Properties
IUPAC Name |
chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVCMTQLLURTJX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O3RuS+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.